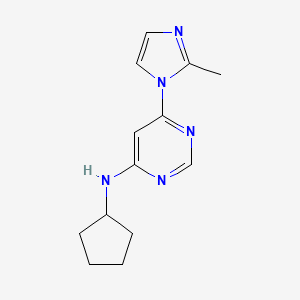

![molecular formula C14H12F3N3O B6441392 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 2640953-11-1](/img/structure/B6441392.png)

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . The compound you mentioned also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drugs .

Synthesis Analysis

Azetidines can be synthesized through a variety of methods, including the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Azetidines can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Mechanism of Action

Target of Action

The azetidine radical cation and the neutral azetidin-1-yl radical have been investigated

Mode of Action

The azetidine radical cation was assigned a structure with a planar ring according to theoretical and experimental results . The neutral azetidin-1-yl radical was predicted to have a puckered ring structure . These structural characteristics may influence the compound’s interaction with its targets.

Advantages and Limitations for Lab Experiments

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee has several advantages for laboratory experiments. First, it is a small molecule that is easy to synthesize and handle. Second, it is relatively inexpensive and widely available. Third, it is relatively stable and can be stored for long periods of time. Finally, it has a variety of applications in scientific research.

However, there are also several limitations to using 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee in laboratory experiments. First, it is not always easy to determine the exact concentration of the compound that is needed for a given experiment. Second, it is not always possible to accurately predict the effects of the compound on a given biological system. Third, it is not always possible to determine the exact mechanism of action of the compound.

Future Directions

Despite its limitations, 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee has a variety of potential future directions for scientific research. First, it could be used to further study the structure and function of enzymes and proteins. Second, it could be used to study the effects of small molecules on biological systems. Third, it could be used to study the effects of drug metabolism. Fourth, it could be used to study the effects of hormones on biological systems. Fifth, it could be used to study the effects of environmental toxins on biological systems. Sixth, it could be used to study the effects of small molecules on disease states. Finally, it could be used to further research the potential therapeutic applications of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee.

Synthesis Methods

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee can be synthesized using a variety of methods, including the reaction of an amine and an aldehyde, the reaction of an amine and an acyl chloride, the reaction of an amine and an ester, and the reaction of an amine and an acid halide. The most commonly used method for the synthesis of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee is the reaction of an amine and an aldehyde, which involves the reaction of an aldehyde and an amine in the presence of an acid catalyst. This reaction produces a 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee in which the aldehyde is converted to an amide and the amine is converted to an amine oxide.

Scientific Research Applications

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee has a variety of applications in scientific research. It has been used as a starting material for the synthesis of a wide range of organic compounds, including drugs, pesticides, and other biologically active molecules. In addition, it has been used in the study of enzymatic reactions, as well as in the study of protein-ligand interactions. 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidinee has also been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.

Safety and Hazards

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMFXAXOZTTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441339.png)

![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441346.png)

![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441361.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)

![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6441375.png)

![3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441376.png)

![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)

![5-fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441396.png)

![5-fluoro-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441404.png)